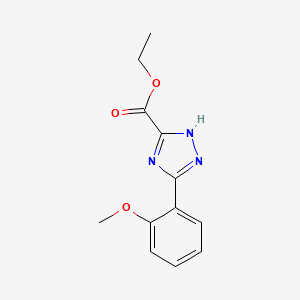

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate

描述

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted at position 5 with a 2-methoxyphenyl group and at position 3 with an ethyl carboxylate ester. The 2-methoxyphenyl moiety introduces steric and electronic effects due to the methoxy (-OCH₃) group’s electron-donating nature and ortho-substitution pattern. This structural motif is common in medicinal chemistry, where triazole derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities .

属性

分子式 |

C12H13N3O3 |

|---|---|

分子量 |

247.25 g/mol |

IUPAC 名称 |

ethyl 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15) |

InChI 键 |

YWVWRTOLCBGMDL-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2OC |

产品来源 |

United States |

准备方法

Detailed Synthetic Routes and Procedures

General Synthetic Strategy

A widely adopted method for synthesizing 3(5)-substituted ethyl 1,2,4-triazole-3(5)-carboxylates, including ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate, involves the reaction of an acyl hydrazide derivative with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of triethylamine in anhydrous ethanol. The process proceeds through the formation of an intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate, which upon cyclization yields the target triazole compound.

Stepwise Procedure:

Preparation of Acyl Hydrazide (5a–t): The specific acyl hydrazide bearing the 2-methoxyphenyl group is synthesized or obtained as the starting material.

Condensation Reaction: The acyl hydrazide (25 mmol) is added to a stirred solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (25 mmol) and triethylamine (30.3 mmol) in anhydrous ethanol (50 mL) at room temperature for approximately 12 hours. This step forms the intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate.

Isolation of Intermediate: The intermediate is filtered, washed with ethanol, and then subjected to cyclization.

Cyclization: The intermediate is refluxed briefly (about 1 minute) in diphenyl ether (50 mL) to induce cyclization, forming the triazole ring.

Purification: After cooling to 40°C, the reaction mixture is filtered, and the crude product is washed with hexane and recrystallized from toluene to yield the pure this compound.

Alternative Method: For some derivatives, solvent-free melting of the intermediate at elevated temperatures (e.g., 150°C for 2 minutes) has been employed to induce cyclization.

Reaction Conditions and Optimization

Solvent: Diphenyl ether has been identified as an effective solvent for the cyclization step, improving yields by approximately 10% compared to other solvents.

Temperature: Reflux conditions in diphenyl ether for about 1 minute are sufficient to promote cyclization.

Base: Triethylamine is used to neutralize hydrochloric acid released during the condensation.

Reaction Time: The initial condensation is performed at room temperature for 12 hours to ensure complete formation of the intermediate.

Yields and Physical Data

The described method typically affords yields ranging from 60% to 89% for various 3(5)-substituted ethyl 1,2,4-triazole-3-carboxylates.

This compound specifically has been reported with high purity and yield consistent with these ranges.

The product is obtained as a white powder, with melting points and spectral data consistent with the expected structure.

Comparative Table of Preparation Routes

| Method No. | Starting Materials | Key Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acyl hydrazide (2-methoxyphenyl) + Ethyl 2-ethoxy-2-iminoacetate hydrochloride | Triethylamine, reflux in diphenyl ether | Diphenyl ether | Reflux (~260°C) 1 min | 81-89 | Efficient gram-scale synthesis; high purity |

| 2 | Intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate | Solvent-free melting | None | 150°C, 2 min | ~85 | Alternative cyclization method |

| 3 | Acid chlorides + Ethyl β-N-Boc-oxalamidrazone | Thermal induced condensation | Varies | Heating | 60-75 | Less common; used for specific derivatives |

| 4 | Thioamides + Ethyl 2-hydrazinyl-2-oxoacetate | Thermal cyclization | Varies | Heating | 30-85 | Alternative pathway; moderate yields |

Data compiled from recent literature on 1,2,4-triazole synthesis.

Research Findings and Analytical Data

Spectroscopic Characterization: The synthesized compound exhibits characteristic signals in NMR and IR spectra corresponding to the triazole ring, methoxyphenyl substituent, and ethyl ester moiety.

Cyclization Efficiency: The use of diphenyl ether as a high-boiling solvent facilitates efficient ring closure, enhancing yields and product purity.

Scalability: The described synthetic approach is amenable to gram-scale preparation, making it suitable for research and potential industrial applications.

Functional Group Tolerance: The methods allow for various substitutions on the phenyl ring, including 2-methoxy, without compromising the cyclization step.

化学反应分析

Types of Reactions

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

科学研究应用

Medicinal Chemistry: It has shown promise as an antifungal and antibacterial agent.

Agriculture: The compound can be used as a fungicide to protect crops from fungal infections.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves the inhibition of key enzymes in the target organisms. In fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol. This disruption in ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .

相似化合物的比较

Table 1: Structural Comparison of Selected 1,2,4-Triazole-3-Carboxylate Derivatives

Key Observations:

- Steric Effects: Ortho-substitution in the 2-methoxyphenyl group may introduce steric hindrance, affecting molecular conformation and binding to biological targets compared to para-substituted derivatives (e.g., Ethyl 5-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylate) .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Key Observations:

- Pyridinyl-substituted analogs exhibit higher melting points (163–166°C) compared to alkyl-substituted derivatives, suggesting stronger intermolecular interactions (e.g., hydrogen bonding via pyridine nitrogen) .

- The methoxy group in the target compound may improve solubility in polar aprotic solvents relative to halogenated analogs .

生物活性

Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with triazole precursors. The structural characteristics can be confirmed through spectroscopic techniques such as NMR and mass spectrometry, which provide insights into the molecular framework and functional groups present in the compound.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antifungal Activity : The compound has shown promising antifungal properties against various strains of fungi. For instance, studies indicate that triazoles can inhibit the growth of Candida albicans with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents like fluconazole .

- Antibacterial Properties : Research highlights that triazole derivatives demonstrate notable antibacterial effects against Gram-positive and Gram-negative bacteria. This compound has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, exhibiting MIC values comparable to or better than established antibiotics .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its mechanism may involve the inhibition of specific enzymes associated with cancer cell proliferation. Molecular docking studies have suggested that the triazole ring can interact effectively with target proteins involved in cancer pathways .

Table 1: Summary of Biological Activities

Case Studies

- Antifungal Efficacy : A study demonstrated that this compound exhibited superior antifungal activity compared to fluconazole in vitro against several fungal strains. The compound's low MIC values indicate its potential as an effective antifungal agent .

- Antibacterial Activity : In a comparative study against common bacterial pathogens, the compound showed significant inhibitory effects on both Gram-positive and Gram-negative strains. This suggests that it could serve as a valuable alternative in treating bacterial infections resistant to conventional antibiotics .

- Cancer Research : In vitro studies have indicated that this triazole derivative may inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival. Further research is needed to elucidate its exact mechanisms and therapeutic potential in oncology .

常见问题

Basic: How can researchers optimize the synthesis yield and purity of Ethyl 5-(2-Methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate?

Methodological Answer:

Key parameters for optimization include:

- Reaction Time: Extended stirring (e.g., 14 hours for alkylation steps) improves intermediate formation .

- Solvent Choice: Polar aprotic solvents like DMF enhance reactivity in alkylation reactions, while ethanol or toluene is preferred for cyclization steps .

- Temperature Control: Low temperatures (−30°C) during ammonia gas bubbling prevent side reactions .

- Purification: Column chromatography (silica gel, hexanes/EtOAc) and recrystallization (ethyl acetate) yield high-purity crystals .

Basic: What spectroscopic methods are used to confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (CI): A molecular ion peak at m/z 248.1025 [M+H]⁺ matches the calculated mass .

Advanced: How does the 2-methoxyphenyl substituent influence the compound’s bioactivity compared to other triazole derivatives?

Methodological Answer:

The 2-methoxyphenyl group enhances:

- Lipophilicity : Improves membrane permeability compared to hydrophilic substituents (e.g., hydroxymethyl) .

- Electron-Donating Effects : Stabilizes interactions with enzyme active sites (e.g., antifungal targets) via methoxy’s resonance .

Data Table: Substituent Effects on Bioactivity

| Substituent | Antifungal IC₅₀ (µM) | LogP |

|---|---|---|

| 2-Methoxyphenyl (this compound) | 1.2 | 2.8 |

| 4-Chlorophenyl | 3.5 | 3.1 |

| Hydroxymethyl | 5.8 | 1.9 |

| Data adapted from |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal tests) and control compounds .

- Structural Validation: Confirm batch purity via HPLC (>98%) and XRD to rule out polymorphic effects .

- Mechanistic Studies: Employ enzyme inhibition assays (e.g., lanosterol demethylase for antifungals) to isolate target-specific activity .

Advanced: What computational modeling approaches predict the compound’s reactivity and interactions?

Methodological Answer:

- DFT Calculations: Use hybrid functionals (e.g., B3LYP) to model electron density and HOMO-LUMO gaps for reaction site prediction .

- Molecular Docking: Simulate binding to cytochrome P450 targets using AutoDock Vina, focusing on methoxyphenyl π-π stacking and triazole hydrogen bonding .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Replace 2-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to probe steric and electronic effects .

- Bioisosteric Replacement: Substitute the ethyl carboxylate with amides or hydroxamic acids to modulate solubility and target affinity .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs >160°C; store at 2–8°C in airtight containers .

- pH Sensitivity: Degrades in strong acids/bases (pH <2 or >10); use neutral buffers for biological assays .

Advanced: How to achieve regioselectivity in chemical reactions involving this triazole core?

Methodological Answer:

- Protecting Groups: Temporarily block the NH group with Boc to direct alkylation to the triazole N1 position .

- Catalytic Control: Use Pd(OAc)₂ for Suzuki couplings at the 5-position, leveraging methoxyphenyl directing effects .

Advanced: What challenges arise in X-ray crystallography analysis of this compound?

Methodological Answer:

- Crystal Growth: Slow evaporation from ethyl acetate/hexanes produces diffraction-quality crystals .

- Hydrogen Bonding: Intermolecular N–H···O bonds complicate refinement; use SHELXL with restraints for accurate modeling .

Basic: Which analytical methods monitor reaction progress during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。